

# Global Ban of Cybutryne in Marine Coatings: A Technical Guide

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## Compound of Interest

Compound Name: **Cybutryne**

Cat. No.: **B021153**

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An In-depth Examination of the Regulation, Ecotoxicity, and Analytical Protocols for the Antifouling Agent **Cybutryne**

## Introduction

**Cybutryne**, commercially known as Irgarol-1051, is a triazine-based herbicide that has been widely used as a booster biocide in antifouling paints for ship hulls. Its primary function is to prevent the growth of algae and other marine organisms, thereby maintaining vessel efficiency and reducing fuel consumption. However, mounting scientific evidence has highlighted its persistence in the marine environment and its toxicity to non-target organisms, leading to a global regulatory crackdown. This technical guide provides a comprehensive overview of the global ban and regulation of **Cybutryne**, its ecotoxicological impact, and the detailed methodologies for its detection and analysis.

## Global Ban and Regulatory Framework

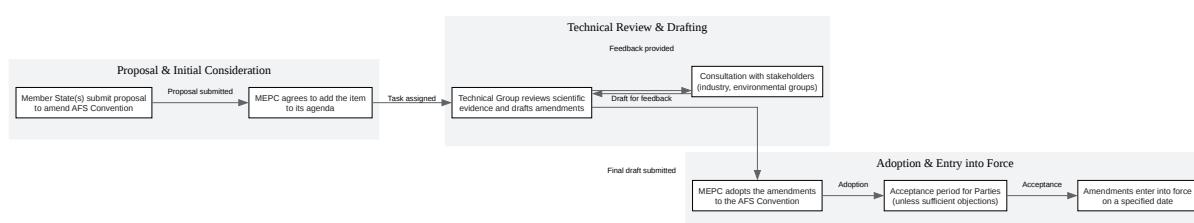
The International Maritime Organization (IMO) has been at the forefront of regulating harmful substances in antifouling systems through the International Convention on the Control of Harmful Anti-Fouling Systems on Ships (AFS Convention). Recognizing the detrimental environmental effects of **Cybutryne**, the IMO's Marine Environment Protection Committee (MEPC) initiated a process to amend the AFS Convention to include controls on this substance.<sup>[1][2]</sup>

This process culminated in the adoption of amendments to the AFS Convention that instituted a global ban on the application of antifouling systems containing **Cybutryne**.<sup>[3][4]</sup>

#### Key Regulatory Timelines and Requirements:

- From 1 January 2023: The application or re-application of antifouling systems containing **Cybutryne** on all ships is prohibited.<sup>[1][4]</sup>
- For ships already bearing an antifouling system containing **Cybutryne**: These vessels are required to either remove the antifouling system or apply a sealing coat to prevent the leaching of **Cybutryne**. This must be done at the next scheduled renewal of the antifouling system after 1 January 2023, but no later than 60 months following the last application of a **Cybutryne**-containing coating.<sup>[4]</sup>
- Issuance of Certificates: A new International Anti-fouling System Certificate reflecting compliance with the **Cybutryne** ban is required.<sup>[3][4]</sup>

The regulatory process for amending the AFS Convention involves several key stages, from the initial proposal by member states to the entry into force of the amendments.



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*IMO's Regulatory Workflow for Amending the AFS Convention.*

## Ecotoxicological Impact of Cybutryne

**Cybutryne** is highly effective as an algicide due to its specific mode of action, which involves the inhibition of photosynthesis. However, this same mechanism makes it toxic to a wide range of non-target marine primary producers, such as phytoplankton and seaweeds, which form the base of the marine food web. Its persistence in the environment and tendency to accumulate in sediments exacerbate its long-term ecological impact.

## Quantitative Ecotoxicity Data

The following tables summarize the ecotoxicological data for **Cybutryne** and its primary metabolite, M1, for various marine organisms.

Table 1: Acute Toxicity of **Cybutryne** to Marine Organisms

Taxonomic Group	Species	Endpoint	Value (µg/L)
Primary Producers			
Algae	Multiple species	EC50	0.0957 - 8.1
Invertebrates			
Crustaceans	Multiple species	LC50	400 - 25,000
Molluscs	Multiple species	LC50	400 - 25,000
Vertebrates			
Fish	Multiple species	LC50	400 - 25,000

Table 2: Chronic Toxicity of **Cybutryne** to Marine Organisms

Taxonomic Group	Species	Endpoint	Value (µg/L)
Primary Producers			
Algae	Multiple species	NOEC	0.01 - 8
Macrophytes	<i>Myriophyllum verticillatum</i>	EC10 (biomass)	0.06
Invertebrates			
Molluscs	<i>Radix baltica</i>	EC10 (spermatogenesis)	0.032
Molluscs	<i>Mercenaria mercenaria</i>	NOEC (growth)	0.100

Table 3: Environmental Concentrations of **Cybutryne** and its Metabolite M1

Location/Stud y	Matrix	Analyte	Concentration Range (µg/L)	Mean Concentration (µg/L)
German Marinas (Baltic Sea)	Seawater	Cybutryne	-	0.168
German Marinas (Baltic Sea)	Seawater	M1	0.002 - 0.604	0.022

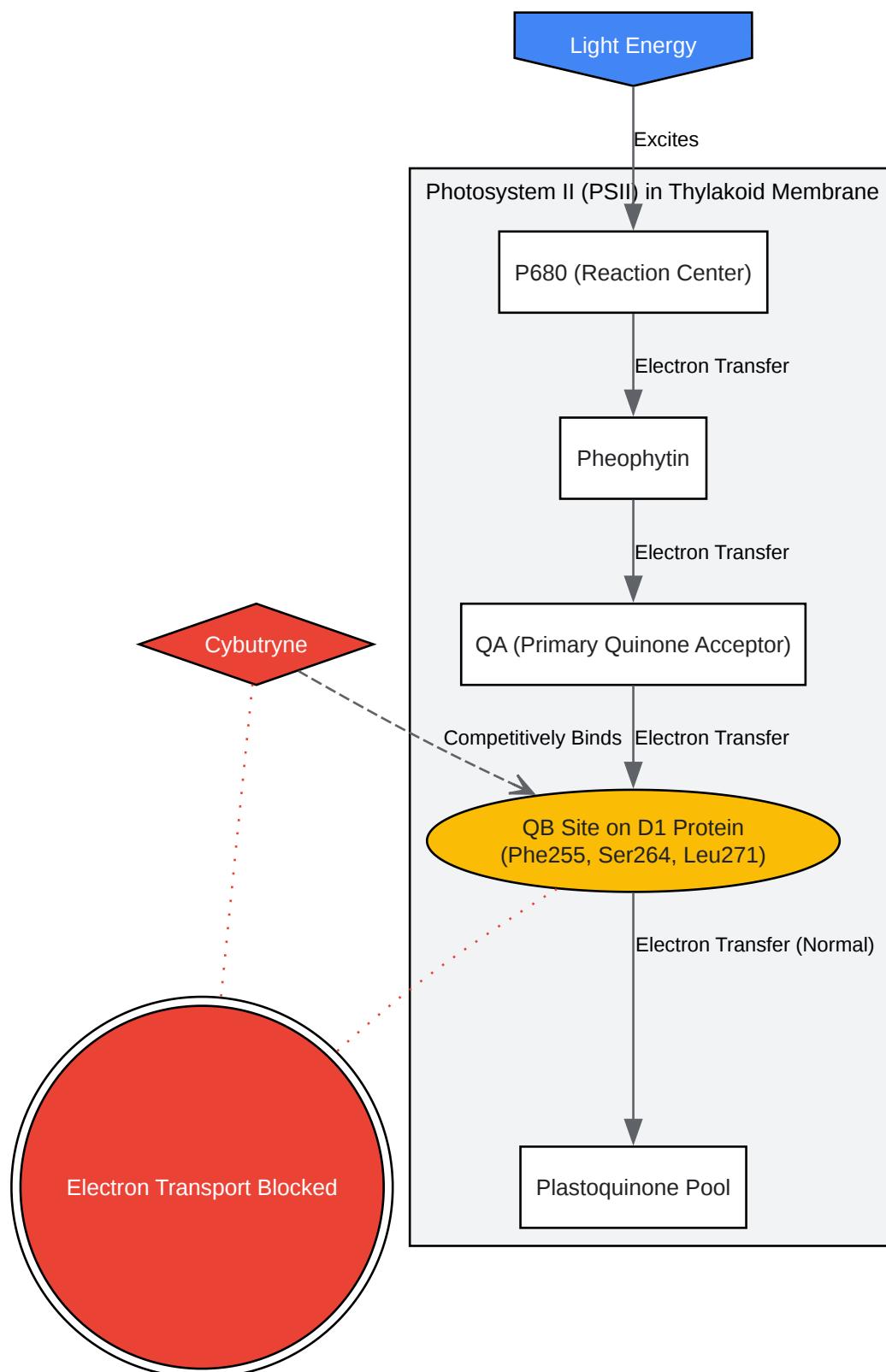
## Mechanism of Action: Inhibition of Photosystem II

**Cybutryne** exerts its phytotoxic effects by inhibiting Photosystem II (PSII) in the chloroplasts of photosynthetic organisms. It acts by blocking the electron transport chain, a critical process for converting light energy into chemical energy.

Specifically, **Cybutryne** competes with the native electron acceptor, plastoquinone (PQ), for its binding site (the QB site) on the D1 protein of the PSII reaction center. By binding to this site, **Cybutryne** prevents the transfer of electrons from the primary quinone acceptor, QA, to the

secondary quinone acceptor, QB. This blockage of electron flow leads to a buildup of highly reactive oxygen species, causing oxidative stress and ultimately cell death.

Studies have identified key amino acid residues within the QB binding niche of the D1 protein that are crucial for the binding of triazine herbicides like **Cybutryne**. These include Phenylalanine at position 255 (Phe255), Serine at position 264 (Ser264), and Leucine at position 271 (Leu271).<sup>[5][6][7]</sup>

[Click to download full resolution via product page](#)*Inhibition of Photosystem II by Cybutryne.*

# Experimental Protocols

Accurate detection and quantification of **Cybutryne** in environmental samples and on ship hulls are crucial for monitoring and enforcement of the ban. The following sections detail the methodologies for these analyses.

## Sampling of Cybutryne from Ship Hulls

**Objective:** To collect a representative sample of the antifouling paint from a ship's hull for **Cybutryne** analysis.

**Materials:**

- Sampling device with a rotating disc and abrasive paper (e.g., glass fiber fabric)
- Isopropanol
- Inert containers for sample storage
- Forceps
- Gloves

**Procedure:**

- Moisten the abrasive paper on the sampling disc with isopropanol.
- Press the sampling device firmly against the hull surface in the area to be sampled.
- Activate the device to rotate the disc, lightly abrading the surface and collecting paint fragments onto the paper.
- Carefully remove the abrasive paper from the disc using forceps and place it in a labeled, inert container.
- Repeat the process to collect a sufficient number of replicate samples.
- Control samples (unused abrasive papers) should be processed alongside the collected samples to check for contamination.

## Analysis of Cybutryne in Paint Samples by GC/MS

Objective: To quantify the concentration of **Cybutryne** in the collected paint samples. This protocol is based on the one-step analysis using Gas Chromatography/Mass Spectrometry (GC/MS).[\[8\]](#)[\[9\]](#)[\[10\]](#)

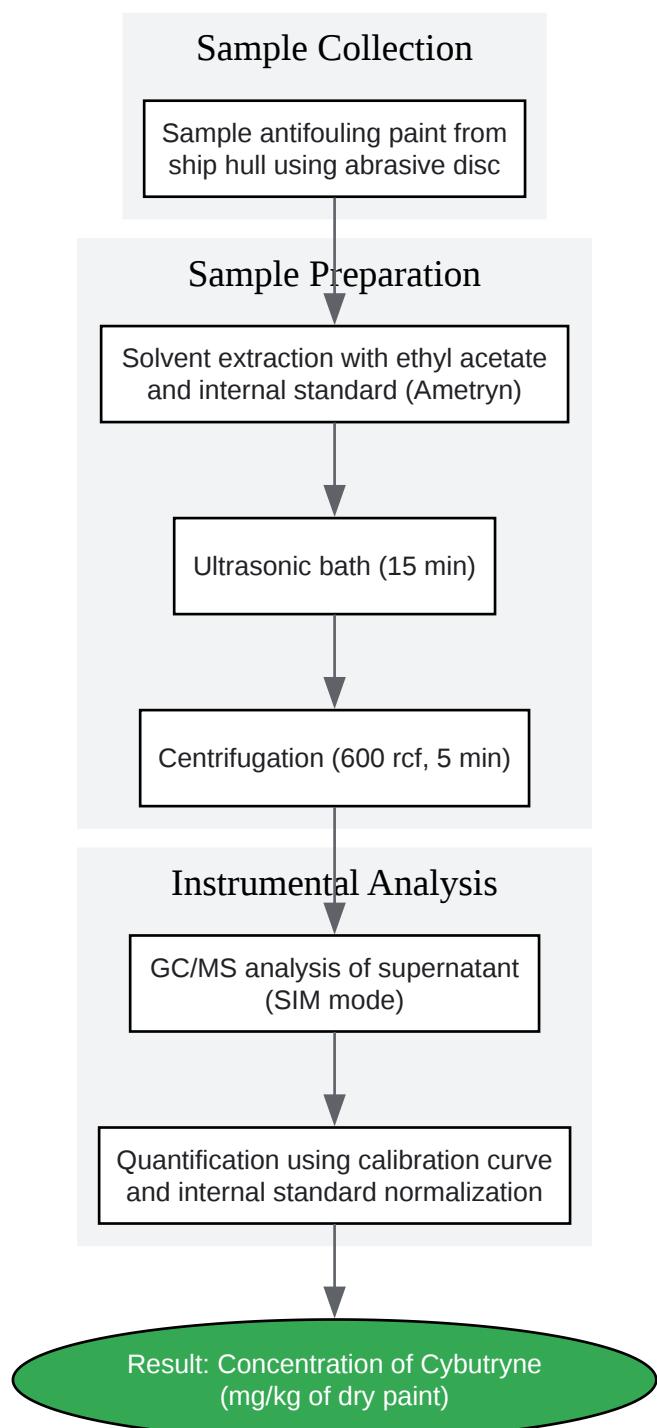
### Materials and Reagents:

- Gas Chromatograph coupled with a Mass Spectrometer (GC/MS)
- Ultrasonic bath
- Centrifuge
- Ethyl acetate (analytical grade)
- **Cybutryne** analytical standard
- Ametryn (internal standard)
- Vials for sample extraction and analysis

### Procedure:

- Sample Extraction:
  - Accurately weigh the abrasive paper with the paint sample.
  - Place the sample in a vial and add a known volume of ethyl acetate.
  - Add a known amount of the internal standard (Ametryn).
  - Extract the sample in an ultrasonic bath for 15 minutes.
- Sample Cleanup:
  - Centrifuge the sample at 600 rcf for 5 minutes to pellet the paint particles.
- GC/MS Analysis:

- Transfer the supernatant to an autosampler vial.
- Inject an aliquot of the supernatant into the GC/MS system.
- The GC is equipped with a high-resolution capillary column to separate the components of the extract.
- The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for **Cybutryne** and the internal standard.
- Quantification:
  - Prepare a calibration curve using the **Cybutryne** analytical standard.
  - Quantify the concentration of **Cybutryne** in the sample by comparing its peak area to that of the internal standard and the calibration curve.
  - The final concentration is expressed as mg of **Cybutryne** per kg of dry paint.

[Click to download full resolution via product page](#)*Experimental Workflow for **Cybutryne** Analysis by GC/MS.*

## Marine Algae Toxicity Testing

Objective: To determine the effect of a substance (e.g., **Cybutryne**) on the growth of a marine algal species. This is a generalized protocol based on standard methods.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Marine algal species (e.g., *Skeletonema costatum*, *Phaeodactylum tricornutum*)
- Sterile culture medium
- Test substance (**Cybutryne**)
- Sterile test vessels (e.g., flasks or long-cell cuvettes)
- Incubator with controlled temperature and light conditions
- Spectrophotometer or hemocytometer for measuring cell density

Procedure:

- Preparation of Test Solutions:
  - Prepare a series of dilutions of the test substance in the culture medium. A control with no test substance is also prepared.
- Inoculation:
  - Inoculate each test vessel with a known density of the marine algal species.
- Incubation:
  - Incubate the test vessels for a specified period (e.g., 72 or 96 hours) under controlled conditions of temperature, light intensity, and photoperiod.
- Measurement of Growth:
  - At regular intervals (e.g., every 24 hours), measure the algal growth in each test vessel. This can be done by measuring the optical density using a spectrophotometer or by direct cell counts using a hemocytometer.

- Data Analysis:
  - Calculate the growth rate for each concentration of the test substance.
  - Determine the concentration that causes a 50% inhibition of growth (EC50) and the No Observed Effect Concentration (NOEC) by statistical analysis.

## Conclusion

The global ban on **Cybutryne** in marine coatings marks a significant step towards mitigating the environmental impact of shipping. This technical guide has provided a comprehensive overview of the regulatory landscape, the ecotoxicological data underpinning the ban, the molecular mechanism of its action, and the detailed protocols for its monitoring. For researchers, scientists, and drug development professionals, understanding these aspects is crucial for developing and evaluating safer and more sustainable alternatives for marine antifouling applications. The continued development of environmentally benign antifouling technologies is essential for the long-term health of our marine ecosystems.

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